Pyrazine, 2-chloro-3,5-diphenyl- Pyrazine, 2-chloro-3,5-diphenyl-
Brand Name: Vulcanchem
CAS No.: 41270-63-7
VCID: VC19625504
InChI: InChI=1S/C16H11ClN2/c17-16-15(13-9-5-2-6-10-13)19-14(11-18-16)12-7-3-1-4-8-12/h1-11H
SMILES:
Molecular Formula: C16H11ClN2
Molecular Weight: 266.72 g/mol

Pyrazine, 2-chloro-3,5-diphenyl-

CAS No.: 41270-63-7

Cat. No.: VC19625504

Molecular Formula: C16H11ClN2

Molecular Weight: 266.72 g/mol

* For research use only. Not for human or veterinary use.

Pyrazine, 2-chloro-3,5-diphenyl- - 41270-63-7

Specification

CAS No. 41270-63-7
Molecular Formula C16H11ClN2
Molecular Weight 266.72 g/mol
IUPAC Name 2-chloro-3,5-diphenylpyrazine
Standard InChI InChI=1S/C16H11ClN2/c17-16-15(13-9-5-2-6-10-13)19-14(11-18-16)12-7-3-1-4-8-12/h1-11H
Standard InChI Key YLBCZNNGPOPTGM-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=CN=C(C(=N2)C3=CC=CC=C3)Cl

Introduction

Chemical and Physical Properties

Structural Characteristics

2-Chloro-3,5-diphenylpyrazine belongs to the pyrazine family, featuring a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4. The substitution pattern—chlorine at position 2 and phenyl groups at positions 3 and 5—confers distinct electronic and steric properties. The molecular formula is C₁₆H₁₁ClN₂, with a molecular weight of 266.72 g/mol . Its InChI identifier (InChI=1S/C16H11ClN2/c17-14-11-18-15(12-7-3-1-4-8-12)16(19-14)13-9-5-2-6-10-13/h1-11H) highlights the connectivity of substituents.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₆H₁₁ClN₂
Molecular Weight266.72 g/mol
Melting Point126–128°C (methanol)
Boiling Point145°C at 0.001 mmHg
Density1.22 ± 0.06 g/cm³ (predicted)
pKa-2.16 ± 0.10 (predicted)

The compound typically appears as a white to orange crystalline solid, with solubility in organic solvents like methanol and ethyl acetate .

Synthesis and Manufacturing

Primary Synthetic Routes

The most common synthesis involves chlorination of 2-hydroxy-5,6-diphenylpyrazine using phosphorus oxychloride (POCl₃). A reported procedure yields 77% purity:

  • Reactants: 50 g of 2-hydroxy-5,6-diphenylpyrazine and 250 mL POCl₃.

  • Conditions: Heating at 100–110°C for 5–6 hours under reflux.

  • Workup: Quenching with ice water, filtration, and drying .

Biological Activity and Pharmacological Relevance

Role in Drug Development

2-Chloro-3,5-diphenylpyrazine is a critical intermediate in synthesizing Selexipag, a prostacyclin receptor agonist used to treat pulmonary arterial hypertension . As an impurity in Selexipag’s production, its concentration must be tightly controlled to meet regulatory standards .

Applications in Organic Chemistry

Building Block for Heterocyclic Systems

The chlorine atom at position 2 serves as a reactive site for nucleophilic substitution. For example:

  • Amination: Reaction with potassium amide in liquid ammonia yields 2-amino-3,5-diphenylpyrazine .

  • Ring Contraction: Under specific conditions, the pyrazine ring contracts to form imidazole derivatives .

Table 2: Reaction Pathways and Products

Reaction TypeReagents/ConditionsProductYieldSource
ChlorinationPOCl₃, 100–110°C2-Chloro-3,5-diphenylpyrazine77%
AminationKNH₂, NH₃(l)2-Amino-3,5-diphenylpyrazine85%
Cross-Coupling (Failed)Pd catalyst, 1-methylindoleNo reaction

Research Findings and Recent Advances

Reactivity in Cross-Coupling Reactions

Structural Modifications

Researchers have explored substituting the chlorine atom with other groups to enhance reactivity:

  • Cyano Derivatives: Replacement with cyanide groups improves electrophilicity .

  • Alkoxy Substitutions: Methoxy or ethoxy groups alter electronic properties for targeted drug design .

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